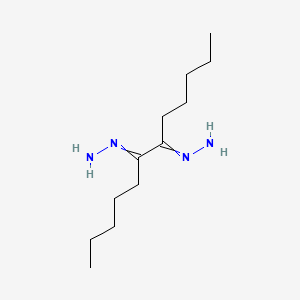
1,1'-(Dodecane-6,7-diylidene)dihydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Dodecane-6,7-diylidene)dihydrazine is an organic compound with the molecular formula C12H26N4 It is characterized by the presence of two hydrazone groups attached to a dodecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dodecane-6,7-diylidene)dihydrazine typically involves the reaction of 6,7-dodecanedione with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrazone product. The general reaction scheme is as follows:
6,7-Dodecanedione+Hydrazine→1,1’-(Dodecane-6,7-diylidene)dihydrazine
Industrial Production Methods
Industrial production of 1,1’-(Dodecane-6,7-diylidene)dihydrazine involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Dodecane-6,7-diylidene)dihydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone groups to amines.
Substitution: The hydrazone groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecanedione oxides, while reduction can produce dodecane diamines.
Scientific Research Applications
1,1’-(Dodecane-6,7-diylidene)dihydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(Dodecane-6,7-diylidene)dihydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Hexane-2,3-diylidene)dihydrazine
- 1,1’-(Octane-4,5-diylidene)dihydrazine
- 1,1’-(Decane-5,6-diylidene)dihydrazine
Uniqueness
1,1’-(Dodecane-6,7-diylidene)dihydrazine is unique due to its longer carbon chain, which can influence its physical and chemical properties
Properties
CAS No. |
58671-11-7 |
|---|---|
Molecular Formula |
C12H26N4 |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
7-hydrazinylidenedodecan-6-ylidenehydrazine |
InChI |
InChI=1S/C12H26N4/c1-3-5-7-9-11(15-13)12(16-14)10-8-6-4-2/h3-10,13-14H2,1-2H3 |
InChI Key |
HUFVDDNJNPMEAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=NN)C(=NN)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



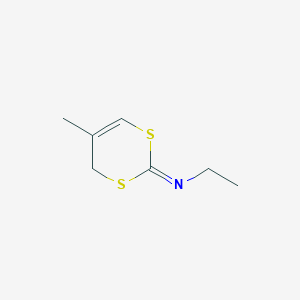
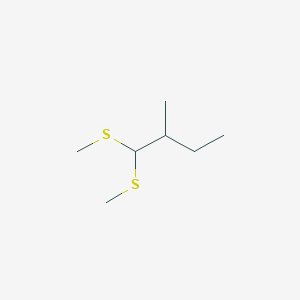

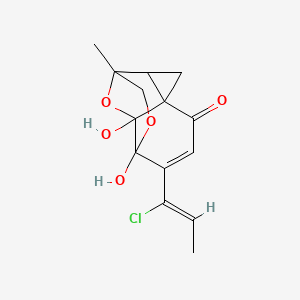
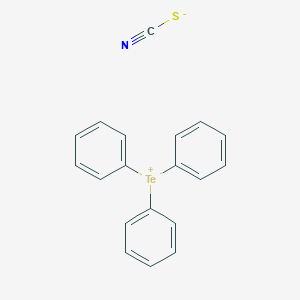
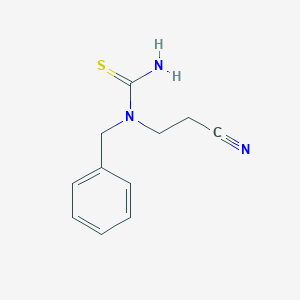
![2,4,6-Tris[(octylsulfanyl)methyl]phenol](/img/structure/B14602306.png)
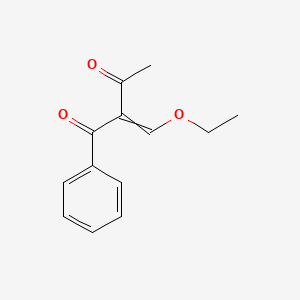
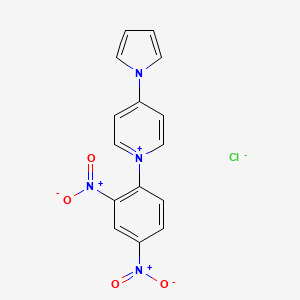
![4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14602320.png)
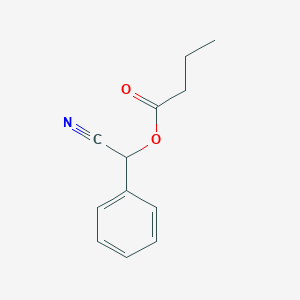
![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]-](/img/structure/B14602322.png)
![2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602328.png)
